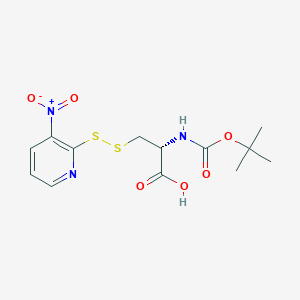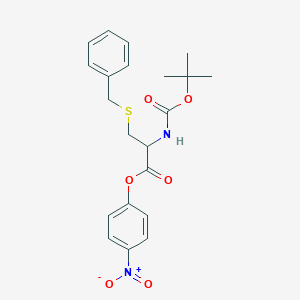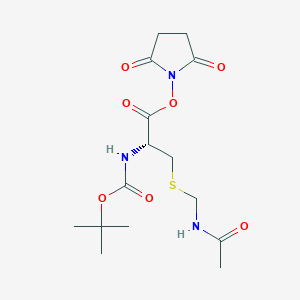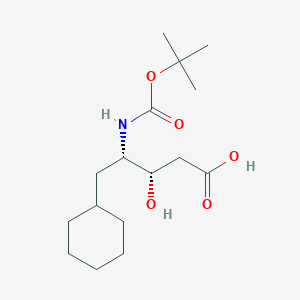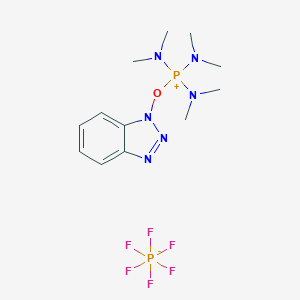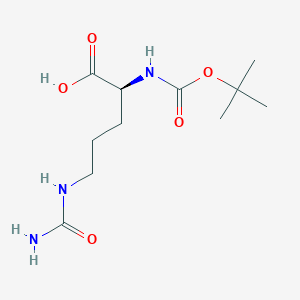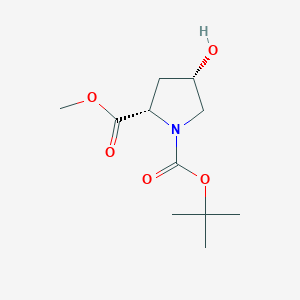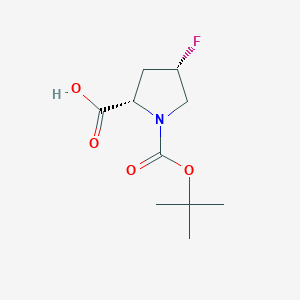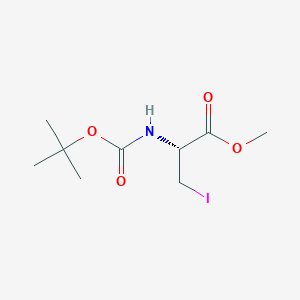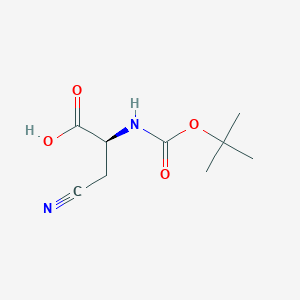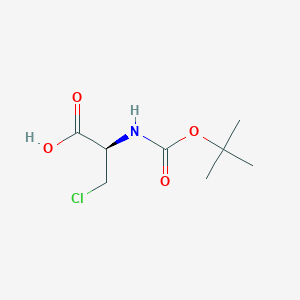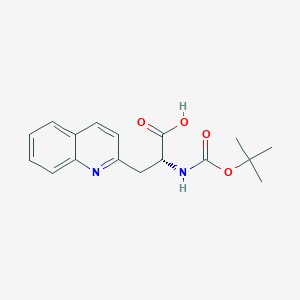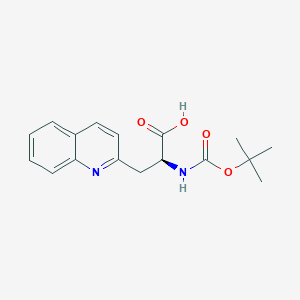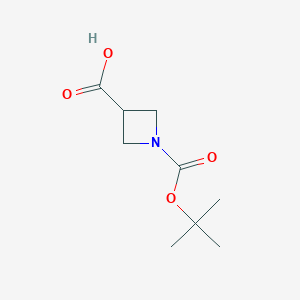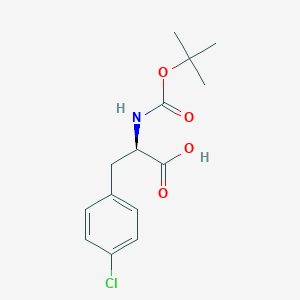
Boc-4-氯-D-苯丙氨酸
描述
Boc-4-chloro-D-phenylalanine, also known as N-tert-Butoxycarbonyl-4-chlorophenyl-D-alanine, is a biochemical used for proteomics research . It has a molecular formula of C14H18ClNO4 and a molecular weight of 299.75 . It is an inhibitor of liver tryptophan-5-hydroxylase and a specific depletor of brain serotonin .
Molecular Structure Analysis
The molecular structure of Boc-4-chloro-D-phenylalanine can be represented by the SMILES string CC(C)(C)OC(=O)NC@Hcc1)C(O)=O . The InChI representation is 1S/C14H18ClNO4/c1-14(2,3)20-13(19)16-11(12(17)18)8-9-4-6-10(15)7-5-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m1/s1 .
Chemical Reactions Analysis
Boc-4-chloro-D-phenylalanine is suitable for Boc solid-phase peptide synthesis . The specific chemical reactions involving Boc-4-chloro-D-phenylalanine are not detailed in the available resources.
Physical And Chemical Properties Analysis
It has a melting point of 214-218 °C (dec.) and a predicted boiling point of 339.5±32.0 °C . The predicted density is 1.336±0.06 g/cm3 . It should be stored at 2-8 °C .
科学研究应用
Neuroscience and Pharmacology
“Boc-4-chloro-D-phenylalanine” is used in scientific research to investigate the effects of serotonin depletion .
Application Summary
Serotonin is a neurotransmitter that plays a crucial role in mood regulation, sleep, and other physiological processes. Researchers use “Boc-4-chloro-D-phenylalanine” to study the role of serotonin in these processes by depleting it and observing the effects .
Methods of Application
“Boc-4-chloro-D-phenylalanine” is administered to subjects (either humans or animals) in a controlled environment. It binds irreversibly to tryptophan hydroxylase, a rate-limiting enzyme in the biosynthesis of serotonin, causing a depletion of serotonin in the brain .
Treatment of Carcinoid Syndrome
“Boc-4-chloro-D-phenylalanine” has been used experimentally to treat carcinoid syndrome .
Application Summary
Carcinoid syndrome is a group of symptoms that can occur in people with carcinoid tumors. These tumors produce excess serotonin, leading to symptoms like flushing, diarrhea, and heart problems . “Boc-4-chloro-D-phenylalanine” is used to deplete serotonin, potentially alleviating these symptoms .
Methods of Application
“Boc-4-chloro-D-phenylalanine” is administered to patients in a controlled clinical setting. The dosage and duration of treatment can vary depending on the specifics of the study .
Results or Outcomes
The results of these studies can vary, but the goal is to reduce the symptoms of carcinoid syndrome by depleting serotonin .
Inducing Insomnia in Animal Models
“Boc-4-chloro-D-phenylalanine” has been used to induce insomnia in rat models .
Application Summary
Insomnia is a common sleep disorder characterized by difficulty falling asleep or staying asleep. “Boc-4-chloro-D-phenylalanine” is used to induce insomnia in rat models to study the disorder and test potential treatments .
Methods of Application
“Boc-4-chloro-D-phenylalanine” is administered to rats in a controlled laboratory setting. The dosage and duration of treatment can vary depending on the specifics of the study .
Results or Outcomes
The results of these studies can vary, but the goal is to better understand insomnia and develop effective treatments .
Treatment of Kras+ Male Zebrafish
“Boc-4-chloro-D-phenylalanine” has been used as a tryptophan hydroxylase 1 (TPH1) inhibitor to treat kras+ male zebrafish .
Application Summary
Kras+ is a gene mutation that is often associated with various types of cancer. “Boc-4-chloro-D-phenylalanine” is used to treat kras+ male zebrafish in order to study the effects of this mutation .
Methods of Application
“Boc-4-chloro-D-phenylalanine” is administered to the zebrafish in a controlled laboratory setting. The dosage and duration of treatment can vary depending on the specifics of the study .
Results or Outcomes
The results of these studies can vary, but the goal is to better understand the effects of the kras+ mutation and develop effective treatments .
Selection of Enterococcus faecalis Transformants
“Boc-4-chloro-D-phenylalanine” has been used for the selection of Enterococcus faecalis transformants with pESentA32 plasmid .
Application Summary
Enterococcus faecalis is a bacterium that is often used in genetic research. “Boc-4-chloro-D-phenylalanine” is used to select transformants, or bacteria that have incorporated foreign DNA into their own genetic material .
Methods of Application
“Boc-4-chloro-D-phenylalanine” is added to the growth medium of the bacteria. Bacteria that have incorporated the pESentA32 plasmid are able to survive in the presence of “Boc-4-chloro-D-phenylalanine”, allowing researchers to easily identify them .
Results or Outcomes
The results of these studies can vary, but the goal is to facilitate genetic research by making it easier to identify bacteria that have incorporated foreign DNA .
安全和危害
Boc-4-chloro-D-phenylalanine should be handled with care to avoid contact with skin, eyes, or clothing. Ingestion and inhalation should be avoided, and dust formation should be minimized . In case of contact, immediate measures such as washing off with soap and plenty of water, rinsing with pure water, or moving the victim into fresh air should be taken .
属性
IUPAC Name |
(2R)-3-(4-chlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO4/c1-14(2,3)20-13(19)16-11(12(17)18)8-9-4-6-10(15)7-5-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BETBOAZCLSJOBQ-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC=C(C=C1)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40427030 | |
| Record name | Boc-4-chloro-D-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40427030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-4-chloro-D-phenylalanine | |
CAS RN |
57292-44-1 | |
| Record name | N-(tert-Butoxycarbonyl)-D-4-chlorophenylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57292-44-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boc-4-chloro-D-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40427030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | D-Phenylalanine, 4-chloro-N-[(1,1-dimethylethoxy)carbonyl] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.910 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



